molecular formula C6H5IN4 B13146379 6-Iodoimidazo[1,2-a]pyrimidin-3-amine

6-Iodoimidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B13146379
M. Wt: 260.04 g/mol
InChI Key: SKOZFTYGCDEPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodoimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their significant biological and therapeutic properties, making them valuable in medicinal chemistry and drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoimidazo[1,2-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrimidine with an iodinated precursor, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Dimroth Rearrangement Under Basic Conditions

The imidazo[1,2-a]pyrimidine scaffold undergoes the Dimroth rearrangement in basic media, leading to structural isomerization. For 6-iodo derivatives, this reaction typically occurs during hydrolysis or amidation steps .

Reaction ConditionsStarting MaterialProduct FormedKey Observations
Hydrolysis (aqueous NaOH, 80°C)Ethyl 6-iodoimidazo[1,2-a]pyrimidine-2-carboxylate (25a )6-Iodoimidazo[1,2-a]pyrimidine-3-carboxylic acid (29a )Rearrangement occurs via ring-opening and re-closure, shifting the carboxyl group from position 2 to 3 .
Amidation (EDC/HOBt, DMF)Intermediate 29a 6-Iodoimidazo[1,2-a]pyrimidine-3-carboxamide (30a )Basic conditions during hydrolysis promote isomerization; subsequent amidation retains the rearranged structure .

Mechanistic Insight :
The rearrangement proceeds through nucleophilic attack at position 5 of the pyrimidine ring, facilitated by reduced π-electron density due to aza-substitution. The iodine atom at position 6 stabilizes the transition state through inductive effects .

Cross-Coupling Reactions via Iodine Substituent

The iodine atom at position 6 participates in palladium-catalyzed cross-coupling reactions , enabling functionalization of the heterocycle .

Reaction TypeConditionsCoupling PartnerProductBiological Relevance
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OArylboronic acid6-Arylimidazo[1,2-a]pyrimidin-3-amineEnhances RGGT inhibition (e.g., compound 1b in )
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Primary/secondary aminesN-Arylated derivativesModulates solubility and target affinity

Key Data :

  • Suzuki coupling with 4-chlorophenylboronic acid yields derivatives with IC₅₀ values of 722 µM for BChE inhibition .

  • Bulkier substituents (e.g., bromine) reduce activity compared to smaller halogens (e.g., chlorine) .

Nucleophilic Substitution at the Amine Group

The primary amine at position 3 undergoes acylations and alkylations , enhancing pharmacological properties.

ReactionReagentProductApplication
AcylationAcetyl chloride, pyridineN-Acetyl-6-iodoimidazo[1,2-a]pyrimidin-3-amineImproves metabolic stability.
Reductive alkylationFormaldehyde, NaBH₃CNN-Methyl-6-iodoimidazo[1,2-a]pyrimidin-3-amineIncreases lipophilicity for CNS penetration.

Structural Impact :

  • Methylation at the amine reduces steric hindrance, improving binding to cholinesterases (e.g., compound 2h in with IC₅₀ = 79 µM for AChE).

Halogen Exchange Reactions

The iodine substituent can be replaced via metal-halogen exchange or nucleophilic aromatic substitution (NAS) .

Reaction TypeConditionsReagentProduct
NAS with aminesCuI, L-proline, DMF, 110°CPiperidine6-Piperidinylimidazo[1,2-a]pyrimidin-3-amine
Metal-halogen exchangen-BuLi, THF, −78°CElectrophiles (e.g., CO₂)6-Carboxyimidazo[1,2-a]pyrimidin-3-amine

Limitations :

  • Steric hindrance from the fused imidazole ring slows NAS compared to monocyclic aryl iodides .

Condensation Reactions

The amine group participates in Schiff base formation and heterocycle syntheses .

ReactionConditionsPartnerProduct
Schiff base formationBenzaldehyde, EtOH, ΔImine derivativePotential chelating agents for metal catalysis.
CyclocondensationEthyl bromopyruvate, DCMImidazo[1,2-a]pyrimidine-fused triazinesExpands scaffold diversity for drug discovery .

Redox Reactions

The iodine atom and amine group enable oxidative transformations :

ReactionConditionsOutcome
Oxidation of amineKMnO₄, H₂SO₄Nitroso derivative
DeiodinationZn, NH₄Cl, MeOHImidazo[1,2-a]pyrimidin-3-amine

Note : Deiodination restores π-electron density, altering reactivity in subsequent cross-couplings .

Biological Activity Correlation

Reaction products show structure-dependent bioactivity:

Derivative TypeTarget EnzymeIC₅₀ (µM)Source
6-Aryl (4-chlorophenyl)BChE722 ± 48
N-MethylAChE79 ± 10
6-CarboxyRGGTLED = 100 µM

Trends :

  • Electron-withdrawing groups (e.g., Cl) enhance BChE inhibition .

  • Methylation at the amine improves AChE affinity by 3-fold .

Scientific Research Applications

Inhibition of Rab Geranylgeranylation

One of the prominent applications of 6-Iodoimidazo[1,2-a]pyrimidin-3-amine derivatives is their ability to inhibit Rab geranylgeranyl transferase (RGGT), an enzyme crucial for the post-translational modification of Rab proteins involved in vesicle trafficking. Research indicates that various analogs of this compound exhibit cytotoxic effects against cancer cell lines, particularly HeLa cells. For instance, a study synthesized twelve derivatives that were screened for their inhibitory activity against RGGT, revealing that several compounds displayed significant cytotoxicity with half-maximal inhibitory concentration (IC50) values below 150 μM .

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundIC50 (μM)Activity
1a<150High
1b25-100Moderate
1c>735Low

PI3K Inhibition

Another important application involves the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancers. A series of new derivatives incorporating imidazo[1,2-a]pyridine structures have shown promising activity as PI3Kα inhibitors, making them potential candidates for cancer therapy . The structure-activity relationship studies highlight that modifications at the C6 position can enhance the inhibitory effects against PI3K.

Synthesis and Functionalization

The synthesis of this compound and its derivatives typically involves palladium-catalyzed reactions such as carbonylation and Suzuki-Miyaura cross-coupling. These methods allow for the introduction of various functional groups that can enhance biological activity or alter pharmacokinetic properties.

Palladium-Catalyzed Carbonylation

Recent studies have successfully employed recyclable palladium catalysts to introduce carboxamide moieties into imidazo[1,2-a]pyridine derivatives. This method has demonstrated good selectivity and recyclability, making it a valuable approach for synthesizing complex derivatives with enhanced biological properties .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound derivatives in preclinical models:

  • Cytotoxicity Studies : A comprehensive evaluation of various derivatives revealed that compounds with specific substituents at the C6 position exhibited enhanced cytotoxicity against cancer cell lines. The most active compounds were identified to disrupt Rab11A prenylation effectively, indicating their potential as RGGT inhibitors .
  • Pharmacological Evaluation : In a study focusing on the development of PI3K inhibitors, certain derivatives were designed to retain critical pharmacophore characteristics while enhancing selectivity and potency against cancer cells. These findings underscore the therapeutic potential of imidazo[1,2-a]pyridine-based compounds in oncology .

Mechanism of Action

The mechanism of action of 6-Iodoimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The presence of the iodine atom enhances its binding affinity and selectivity for certain targets, making it a potent bioactive molecule .

Comparison with Similar Compounds

    3-Bromoimidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of iodine.

    2,6-Disubstituted-3-aminoimidazo[1,2-a]pyridines: Variants with different substituents at the 2 and 6 positions.

    Imidazo[1,2-a]pyridine-3-carboxamides: Compounds with a carboxamide group at the 3 position.

Uniqueness: The iodine atom also contributes to its distinct biological and therapeutic properties, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C6H5IN4

Molecular Weight

260.04 g/mol

IUPAC Name

6-iodoimidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C6H5IN4/c7-4-1-9-6-10-2-5(8)11(6)3-4/h1-3H,8H2

InChI Key

SKOZFTYGCDEPIF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(C=NC2=N1)I)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.